(1E)-2,3,3-trimethyl-1-[(E)-3-(2,3,3-trimethyl-4H-isoquinolin-2-ium-1-yl)prop-2-enylidene]-4H-isoquinoline;iodide
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Overview
Description
(1E)-2,3,3-trimethyl-1-[(E)-3-(2,3,3-trimethyl-4H-isoquinolin-2-ium-1-yl)prop-2-enylidene]-4H-isoquinoline;iodide is a complex organic compound characterized by its unique structure and properties. This compound belongs to the class of isoquinolinium derivatives, which are known for their diverse applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-2,3,3-trimethyl-1-[(E)-3-(2,3,3-trimethyl-4H-isoquinolin-2-ium-1-yl)prop-2-enylidene]-4H-isoquinoline;iodide typically involves multi-step organic reactions. One common method includes the condensation of 2,3,3-trimethyl-4H-isoquinoline with an appropriate aldehyde under acidic conditions to form the intermediate product. This intermediate is then subjected to further reactions, such as alkylation and iodination, to yield the final compound .
Industrial Production Methods
Industrial production of this compound may involve continuous-flow synthesis techniques to optimize yield and efficiency. The use of packed-bed reactors and catalytic processes can enhance the production rate and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
(1E)-2,3,3-trimethyl-1-[(E)-3-(2,3,3-trimethyl-4H-isoquinolin-2-ium-1-yl)prop-2-enylidene]-4H-isoquinoline;iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced isoquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the iodide group is replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Nucleophiles such as thiols, amines, or cyanides under mild conditions
Major Products
The major products formed from these reactions include various isoquinoline derivatives with modified functional groups, which can be further utilized in different applications .
Scientific Research Applications
Chemistry
In chemistry, (1E)-2,3,3-trimethyl-1-[(E)-3-(2,3,3-trimethyl-4H-isoquinolin-2-ium-1-yl)prop-2-enylidene]-4H-isoquinoline;iodide is used as a precursor for synthesizing other complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis .
Biology
The compound has shown potential in biological research, particularly in studying cellular processes and interactions. Its ability to interact with various biomolecules makes it a useful tool in biochemical assays .
Medicine
In medicine, this compound is being explored for its potential therapeutic properties. It has shown promise in preliminary studies as an antimicrobial and anticancer agent .
Industry
Industrially, the compound is used in the production of dyes and pigments due to its stable and vibrant color properties. It is also utilized in the development of advanced materials for electronic applications .
Mechanism of Action
The mechanism of action of (1E)-2,3,3-trimethyl-1-[(E)-3-(2,3,3-trimethyl-4H-isoquinolin-2-ium-1-yl)prop-2-enylidene]-4H-isoquinoline;iodide involves its interaction with specific molecular targets and pathways. The compound can bind to DNA and proteins, affecting their function and leading to various biological effects. It is known to interfere with cellular signaling pathways, such as the PI3K-AKT and MAPK pathways, which are crucial for cell survival and proliferation .
Comparison with Similar Compounds
Similar Compounds
2,3,3-trimethyl-4H-isoquinoline: A precursor in the synthesis of the target compound.
2,3,3-trimethyl-1-[(E)-3-(2,3,3-trimethyl-4H-isoquinolin-2-ium-1-yl)prop-2-enylidene]-4H-isoquinoline: A closely related compound with similar structural features
Uniqueness
What sets (1E)-2,3,3-trimethyl-1-[(E)-3-(2,3,3-trimethyl-4H-isoquinolin-2-ium-1-yl)prop-2-enylidene]-4H-isoquinoline;iodide apart is its unique iodide group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
(1E)-2,3,3-trimethyl-1-[(E)-3-(2,3,3-trimethyl-4H-isoquinolin-2-ium-1-yl)prop-2-enylidene]-4H-isoquinoline;iodide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H33N2.HI/c1-26(2)18-20-12-7-9-14-22(20)24(28(26)5)16-11-17-25-23-15-10-8-13-21(23)19-27(3,4)29(25)6;/h7-17H,18-19H2,1-6H3;1H/q+1;/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXQVNGGLUTYOQV-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=CC=CC=C2C(=CC=CC3=[N+](C(CC4=CC=CC=C43)(C)C)C)N1C)C.[I-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CC2=CC=CC=C2/C(=C\C=C\C3=[N+](C(CC4=CC=CC=C43)(C)C)C)/N1C)C.[I-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H33IN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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